![molecular formula C14H12ClNO4S B12541549 Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- CAS No. 668261-31-2](/img/structure/B12541549.png)
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- is a chemical compound with a complex structure that includes a benzoic acid core, a chlorophenyl group, and a sulfonamide linkage. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chlorophenyl group. This is followed by the introduction of the sulfonamide group through a reaction with a suitable sulfonyl chloride. The final step involves the methylation of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. Common reagents used in these processes include chlorinating agents, sulfonyl chlorides, and methylating agents.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, flavors, and preservatives.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to more potent effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-(methylamino)-: This compound lacks the chlorophenyl group and has different chemical properties.
Benzoic acid, 4-(sulfonamido)-: This compound lacks the methylamino group and has different reactivity.
Uniqueness
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
668261-31-2 |
|---|---|
Fórmula molecular |
C14H12ClNO4S |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-5-1-10(2-6-12)9-16-21(19,20)13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) |
Clave InChI |
RDXUKQWCVYIQGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


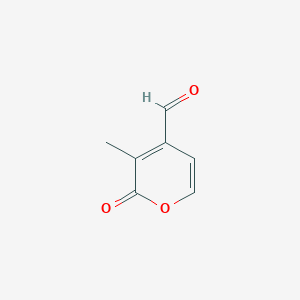
![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)
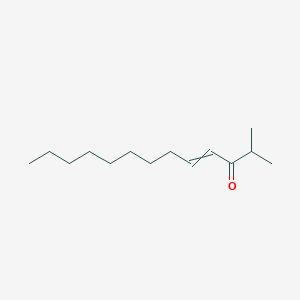
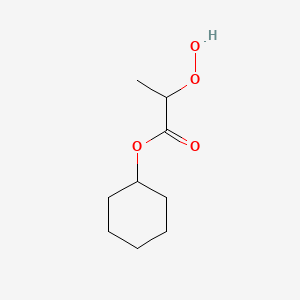
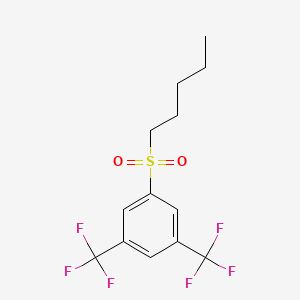
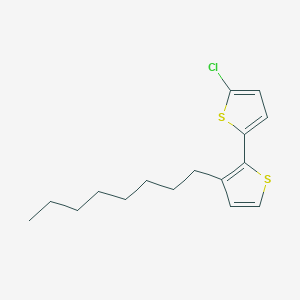
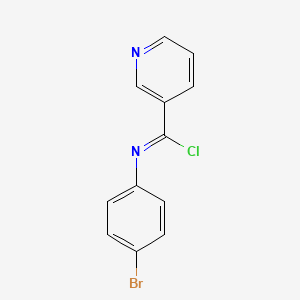
![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)
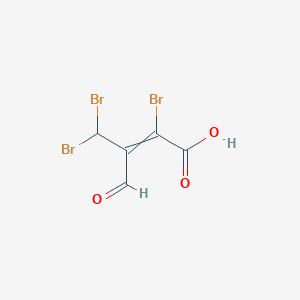
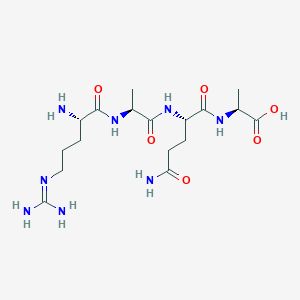
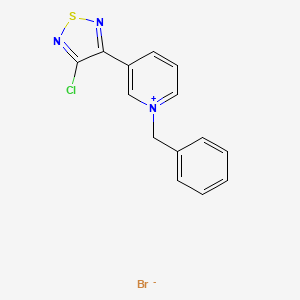
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
